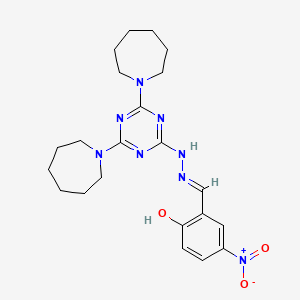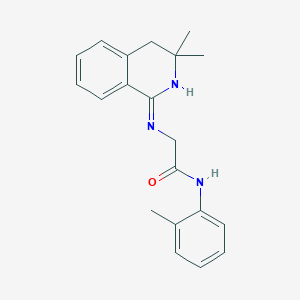
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as CLN, is a chemical compound that has been extensively studied in the field of scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.79 g/mol. CLN has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not yet fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One potential area of research is the development of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its potential applications in various fields, including environmental science.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. 5-chloro-2-hydroxy-3-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-6-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O3/c17-12-6-11(15(24)14(7-12)23(25)26)8-18-21-16-20-13(9-19-22-16)10-4-2-1-3-5-10/h1-9,24H,(H,20,21,22)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUMCIIAAAPEPR-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3724301.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3724305.png)


![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3724343.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3724374.png)
![2-{1-[(2-hydroxyphenyl)amino]propylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3724378.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 4-fluorobenzoate](/img/structure/B3724382.png)
![2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3724398.png)
![2-{3-methoxy-4-[(2-nitrobenzyl)oxy]phenyl}-4(3H)-quinazolinone](/img/structure/B3724404.png)
![5-(3-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724412.png)